Leu-His-Glu

GPCR signaling adenylyl cyclase G-protein coupling

Leu-His-Glu (CAS 140716-09-2; molecular formula C₁₇H₂₇N₅O₆; MW 397.4 Da) is a synthetic tripeptide composed of L-leucine, L-histidine, and L-glutamic acid linked in that specific N-to-C-terminal order. It is classified in ChEBI (CHEBI:159237) as an oligopeptide.

Molecular Formula C17H27N5O6
Molecular Weight 397.4 g/mol
Cat. No. B12930571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeu-His-Glu
Molecular FormulaC17H27N5O6
Molecular Weight397.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCC(=O)O)C(=O)O)N
InChIInChI=1S/C17H27N5O6/c1-9(2)5-11(18)15(25)22-13(6-10-7-19-8-20-10)16(26)21-12(17(27)28)3-4-14(23)24/h7-9,11-13H,3-6,18H2,1-2H3,(H,19,20)(H,21,26)(H,22,25)(H,23,24)(H,27,28)/t11-,12-,13-/m0/s1
InChIKeyKXODZBLFVFSLAI-AVGNSLFASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Leu-His-Glu Tripeptide: Sequence-Defined Properties and Procurement Rationale for the L-H-E Sequence


Leu-His-Glu (CAS 140716-09-2; molecular formula C₁₇H₂₇N₅O₆; MW 397.4 Da) is a synthetic tripeptide composed of L-leucine, L-histidine, and L-glutamic acid linked in that specific N-to-C-terminal order . It is classified in ChEBI (CHEBI:159237) as an oligopeptide [1]. Its primary sequence juxtaposes a hydrophobic residue (Leu), a mildly basic imidazole-bearing residue (His), and an acidic residue (Glu), yielding a defined net charge profile and distinct secondary structure propensity relative to its sequence isomers [2]. This tripeptide has been studied as a core repeat unit (Leu-His-Glu-Lys) in synthetic cationic peptides that modulate the adenylyl cyclase signaling system, where it contributes to the peptides' α-helical character and dose-dependent inhibitory effects on hormone-stimulated cAMP production [2].

Why Leu-His-Glu Cannot Be Substituted by Sequence Isomers or Generic Tripeptide Mixtures


Tripeptide sequence isomers composed of the same three amino acids (Leu, His, Glu) exhibit fundamentally different biological activities and cannot be interchanged. The sequence isomer Leu-Glu-His (LEH) is explicitly claimed in patent CN101146819A for enhancing collagen and hyaluronic acid production in human dermal fibroblasts, demonstrating a 32.2% increase in type I procollagen at 10 µg/mL [1]. This activity is sequence-dependent and has not been demonstrated for Leu-His-Glu. Furthermore, the position of the histidine residue governs metal-coordination chemistry: peptides with His at the second position (as in Leu-His-Glu) form distinct copper(II) coordination geometries involving two fused chelate rings, whereas His at the third position or N-terminus alters the coordination mode and stability of the metal complex [2]. Procuring the correct sequence is therefore non-negotiable when the experimental design depends on a specific charge distribution, metal-binding profile, or biological endpoint.

Quantitative Evidence Differentiating Leu-His-Glu from Analogs and Sequence Isomers


Adenylyl Cyclase Modulation: Leu-His-Glu-Containing Peptide I vs. Charge-Neutral Peptide V

The tetrapeptide-repeat peptide H-(Leu-His-Glu-Lys)₄-Leu-NH₂ (Peptide I), which incorporates the Leu-His-Glu motif as its core repeat unit, inhibited serotonin-stimulated and isoproterenol-stimulated adenylyl cyclase (AC) activity in mollusc and rat skeletal muscle membranes with an IC₅₀ in the range of 150–750 µM [1]. Peptide I was more effective than the charge-neutral control peptide H-(Glu-Lys)₈-Ala-NH₂ (Peptide V), which has a net charge close to zero and exhibited substantially weaker inhibitory activity [1]. However, Peptide I was less potent than purely cationic peptides lacking acidic residues, demonstrating that the inclusion of Glu (negatively charged) within the Leu-His-Glu motif modulates but does not abolish the uncoupling action on receptor–G-protein coupling [1].

GPCR signaling adenylyl cyclase G-protein coupling peptide pharmacology

Sequence-Isomer Differentiation: Leu-Glu-His (LEH) Collagen Stimulation vs. Absence of Equivalent Data for Leu-His-Glu

The sequence isomer Leu-Glu-His (LEH) is patented for enhancing collagen production. In normal human dermal fibroblasts (CRL-1836), LEH at 10 µg/mL increased type I procollagen secretion to 132.2% of untreated control levels after 72 h of culture, while the tetrapeptide extension LEHA (Leu-Glu-His-Ala) reached 137.5% [1]. No cytotoxicity was observed at this concentration (viable cell count: 2.8 × 10⁴ cells for both LEH and control) [1]. No equivalent collagen-stimulation or dermal fibroblast activity data have been published for the target compound Leu-His-Glu, underscoring that the N-to-C-terminal amino acid order—and specifically the placement of His before Glu versus Glu before His—is a critical determinant of bioactivity in this tripeptide family.

collagen synthesis dermal fibroblast cosmeceutical peptide sequence specificity

C-Terminal Residue Governs DNA-Binding and Cleavage Activity of Cu(II)–His-Containing Metallopeptides

In a systematic study of Cu(II)–Arg-Gly-His-Xaa metallopeptides, substitution of the C-terminal residue from Leu to Glu dramatically altered DNA interaction properties. Cu(II)–Arg-Gly-His-Leu bound double-stranded DNA with a maximum stoichiometry of 3:1 (peptide:dsDNA), whereas Cu(II)–Arg-Gly-His-Glu exhibited a lower 2:1 stoichiometry [1]. Under excess peptide conditions, DNA nicking activity was 64% for the Leu-terminated complex versus 15% for the Glu-terminated complex [1]. The negative charge of the C-terminal Glu residue reduced the affinity of the metallopeptide for DNA while enhancing binding specificity [1]. Since Leu-His-Glu terminates with Glu at its C-terminus, this class-level evidence predicts that any Cu(II)–Leu-His-Glu complex would exhibit attenuated DNA affinity and altered DNA-damage potential compared to a hypothetical C-terminal Leu variant.

metallopeptide DNA cleavage copper coordination C-terminal effect

Alpha-Helical Propensity of the Leu-His-Glu Triad vs. Sequence Isomers

The Shpakov et al. study demonstrated that all four cationic peptides containing the Leu-His-Glu-Lys or related repeat motifs (Peptides I–IV) possessed a 'clearly expressed ability to form α-helices' as determined by circular dichroism spectroscopy [1]. The individual amino acid contributions to helix stability are well-established from model peptide studies: Leu is among the strongest helix-forming residues, Glu is also a strong helix former, while His is a weak helix former [2]. The Leu-His-Glu sequence thus places a strong former (Leu) at N1, a weak former (His) at the central position, and a strong former (Glu) at the C-terminal position. In contrast, the sequence isomer Leu-Glu-His places two strong formers (Leu, Glu) adjacent to each other followed by His, which would yield a different helix nucleation profile. The rank order of helix-stabilizing contributions for the N1 position in model peptides is: Asp > Glu > Leu > His [2], meaning that sequence isomers with Glu at N1 would have distinct folding properties.

secondary structure α-helix peptide design circular dichroism

Metabolomic Database Differentiation: Leu-His-Glu vs. Leu-Glu-His in Biological Samples

The Metabolomics Workbench database distinguishes between Leu-His-Glu and its sequence isomer Leu-Glu-His as separate entries with distinct RefMet identifiers [1]. Notably, Leu-Glu-His (RefMet name: Leu-Glu-His) has been detected and annotated in human placental tissue in a study of fetal growth restriction (Study ST003213), confirming its presence as an endogenous metabolite [2]. In contrast, Leu-His-Glu (CHEBI:159237) has not been reported as an endogenous metabolite in the same database, suggesting that the His-Glu versus Glu-His dipeptide core may confer differential susceptibility to proteolytic processing or distinct biosynthetic origins in vivo. This database-level distinction provides a practical differentiator for researchers employing LC-MS-based metabolomics who require authentic standards for unambiguous peak assignment.

metabolomics RefMet placental metabolome biomarker discovery

Validated Application Scenarios for Leu-His-Glu Based on Quantitative Evidence


GPCR–G-Protein Coupling Research: Use as Core Motif in Adenylyl Cyclase-Modulating Peptide Libraries

Leu-His-Glu is the defining repeat unit in Peptide I, H-(Leu-His-Glu-Lys)₄-Leu-NH₂, which demonstrated dose-dependent inhibition of hormone-stimulated adenylyl cyclase activity (IC₅₀ 150–750 µM) in muscle membrane preparations [1]. Researchers designing cationic peptide libraries to probe receptor–G-protein coupling mechanisms can rationally incorporate the Leu-His-Glu motif to introduce negatively charged Glu residues into otherwise polycationic helices, thereby fine-tuning the net charge and modulating the uncoupling potency. The established rank order of potency (Peptide III ≈ II > IV ≈ I) provides a structure-activity framework for further analog design [1].

Negative Control or Comparator for Sequence-Isomer Collagen-Stimulation Studies

Since the sequence isomer Leu-Glu-His (LEH) has been patented and quantitatively demonstrated to increase type I procollagen production by 32.2% at 10 µg/mL in human dermal fibroblasts [2], Leu-His-Glu—which shares identical amino acid composition but differs in sequence order—serves as an appropriate negative control or specificity probe in experiments designed to establish the sequence-dependence of collagen-stimulating activity. Researchers seeking to validate that the observed procollagen upregulation is indeed sequence-specific (rather than attributable to the amino acid composition) should procure both isomers for side-by-side testing.

Metallopeptide–DNA Interaction Studies Requiring Low-Reactivity Glu-Terminated Peptides

Class-level evidence from Cu(II)–Arg-Gly-His-Xaa metallopeptides demonstrates that a C-terminal Glu residue reduces DNA binding stoichiometry (2:1 vs. 3:1) and lowers DNA nicking activity (15% vs. 64%) compared to a C-terminal Leu [3]. Leu-His-Glu, with Glu at its C-terminus, is predicted to exhibit similarly attenuated DNA reactivity when complexed with Cu(II). This property is advantageous for experiments requiring metallopeptides that bind DNA with higher specificity and lower off-target cleavage, such as in the development of sequence-selective artificial nucleases or in studying metal-ion trafficking to nucleic acid targets.

Metabolomics Authentic Standard for LC-MS/MS Isomer Discrimination

Leu-His-Glu (CHEBI:159237) and its sequence isomer Leu-Glu-His are cataloged as distinct entities in the Metabolomics Workbench and ChEBI databases [4]. Because Leu-Glu-His has been detected in human placental tissue, metabolomics core facilities developing multiple reaction monitoring (MRM) methods for quantifying peptide metabolites in biological matrices require authentic Leu-His-Glu as a reference standard to confirm chromatographic separation from its co-eluting sequence isomer. Failure to resolve these isomers analytically can lead to peak misassignment and erroneous biological conclusions [4].

Quote Request

Request a Quote for Leu-His-Glu

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.